(1,2-Cyclohexanediamine)hydroxy platinum
Description
(1,2-Cyclohexanediamine)hydroxy platinum is a platinum(II) complex characterized by a 1,2-cyclohexanediamine (DACH) carrier ligand and a hydroxyl group as a leaving ligand. Its structure, [Pt(DACH)(OH)₂], enables DNA crosslinking via covalent binding to guanine residues, similar to other platinum-based chemotherapeutics like cisplatin and oxaliplatin . The chiral DACH ligand (commonly the (1R,2R)-enantiomer) confers distinct steric and electronic properties, influencing DNA adduct formation, cellular uptake, and resistance profiles . Preclinical studies highlight its cytotoxicity against colorectal and leukemia cell lines, with platinum uptake quantified via flameless atomic absorption spectrometry (FAAS) .
Properties
CAS No. |
63058-74-2 |
|---|---|
Molecular Formula |
C6H18N2O2Pt |
Molecular Weight |
345.30 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;platinum;dihydrate |
InChI |
InChI=1S/C6H14N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H2; |
InChI Key |
LJCSJOKGALQLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N.O.O.[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Cyclohexanediamine)hydroxy platinum typically involves the reaction of cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with various reagents. One common method includes reacting cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with myristate in purified water at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of (1,2-Cyclohexanediamine)hydroxy platinum follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,2-Cyclohexanediamine)hydroxy platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different platinum complexes.
Reduction: Reduction reactions can convert the platinum(IV) state to platinum(II), altering its reactivity and biological activity.
Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various platinum complexes with different ligands, each exhibiting unique chemical and biological properties .
Scientific Research Applications
Based on the search results, information regarding the applications of "(1,2-Cyclohexanediamine)hydroxy platinum" is limited. The search results provide information on platinum complexes, including Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate and platinum(II)-steroid complexes, but do not focus specifically on the applications of "(1,2-Cyclohexanediamine)hydroxy platinum."
Here's what can be gathered from the search results regarding related platinum compounds:
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate:
- Cancer Treatment : It is utilized as an anti-cancer drug due to its ability to induce DNA damage in malignant cells. It has demonstrated efficacy in inducing apoptosis in cancer cells through the formation of DNA adducts, leading to cell cycle arrest and ultimately cell death.
- Imaging Agent : Acts as a dual imaging contrast agent, enhancing its utility in cancer diagnostics.
Platinum(II)-steroid complexes:
Platinum(II) complexes:
- Platinum(II) complexes such as cisplatin, carboplatin, and oxaliplatin are widely used antitumor chemotherapeutics .
- They exert their action through the formation of adducts with genomic DNA .
- Platinum-membrane interactions seem to be involved in the uptake, cytotoxicity, and cell-resistance to cisplatin .
Platinum(IV) complexes:
- Platinum(IV) complexes exhibit favorable chemical properties compared to Pt(II) analogues . Their kinetic inertness prevents their inactivation by extracellular off-target molecules that reduce undesired side effects .
- The two additional coordination sites provide the potential for the conjugation of additional ligands, which may significantly advance the resulting anticancer activity via improving chemical properties and/or due to their own biological activity yielding dual or multi-action .
Synthesis of platinum complexes:
- The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate typically involves the reaction of platinum(II) salts with (1R,2R)-1,2-cyclohexanediamine in the presence of nitrates.
Mechanism of Action
The mechanism of action of (1,2-Cyclohexanediamine)hydroxy platinum involves its binding to DNA in cancer cells. The compound forms intrastrand and interstrand cross-links on DNA, distorting its conformation and inhibiting transcription and replication. This leads to the activation of cellular repair mechanisms and, if the damage is irreparable, induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variations
The stereochemistry of the DACH ligand profoundly impacts antitumor activity:
- Trans-1,2-cyclohexanediamine complexes : Exhibit superior activity against leukemia P388 compared to cis isomers due to coplanar alignment of the cyclohexane and platinum chelate rings, facilitating DNA interaction .
- Cis-1,2-cyclohexanediamine complexes : The perpendicular orientation of the cyclohexane ring creates steric hindrance, reducing DNA binding efficiency .
*Representative values from in vitro studies.
Leaving Group Modifications
Replacing the hydroxyl group with other ligands alters pharmacokinetics and DNA adduct formation:
- Oxaliplatin (DACH oxalate) : The oxalate leaving group improves solubility and reduces nephrotoxicity compared to cisplatin. In vivo efficacy is enhanced despite comparable in vitro cytotoxicity to hydroxy derivatives .
- Malonate derivatives (e.g., JM-74) : Exhibit reduced cross-resistance in cisplatin-resistant cell lines due to distinct DNA adduct conformations .
- Gallic acid derivatives : Show improved antioxidant properties and tumor cell inhibition (e.g., IC₅₀ = 8.2 μM in HeLa cells) .
Carrier Ligand Substitutions
- 4-Methyl-DACH oxalatoplatinum : A methyl-substituted derivative demonstrates higher in vivo tolerability and survival rates in colorectal cancer models, enabling dose escalation without toxicity .
- Schiff base ligands : Sterically hindered ligands (e.g., salicylidene-DACH) reduce platinum-DNA binding kinetics but increase selectivity for cancer cell mitochondria .
In Vitro vs. In Vivo Performance
| Compound | In Vitro Cytotoxicity (IC₅₀) | In Vivo Efficacy (T/C% *) | Tolerability (MTD **) |
|---|---|---|---|
| (1R,2R)-DACH hydroxy Pt | 12.5 μM (P388) | 145% (P388) | 15 mg/kg |
| Oxaliplatin | 10.2 μM (HT29) | 210% (CT26) | 25 mg/kg |
| 4-Methyl-DACH oxalatoplatinum | 14.8 μM (HT29) | 235% (CT26) | 30 mg/kg |
T/C% = (Median survival of treated group / Control group) × 100.
*MTD = Maximum tolerated dose.
Mechanistic Insights
- DNA Adduct Formation : Trans-DACH complexes form bulkier, more distortion-prone DNA adducts compared to cisplatin, evading mismatch repair (MMR) mechanisms .
- Cellular Uptake : Hydroxy platinum derivatives show slower uptake kinetics than oxaliplatin but higher intracellular retention .
- Resistance Profiles : Reduced cross-resistance observed in malonate and gallic acid derivatives due to altered adduct recognition by repair proteins .
Biological Activity
(1,2-Cyclohexanediamine)hydroxy platinum, often referred to in the context of its derivatives and analogs, has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis of (1,2-Cyclohexanediamine)hydroxy Platinum
The synthesis of platinum complexes involving (1,2-cyclohexanediamine) typically involves coordination with platinum(II) or platinum(IV) centers. The resulting complexes are designed to enhance solubility and biological activity while minimizing side effects. Recent studies have explored the incorporation of additional ligands, such as diclofenac, to improve the selectivity and potency of these compounds against cancer cells .
The biological activity of (1,2-cyclohexanediamine)hydroxy platinum is primarily attributed to its ability to form DNA cross-links. This action interferes with DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. The mechanisms can be categorized as follows:
- DNA Interaction : The platinum complex binds to DNA, forming intrastrand cross-links that inhibit replication.
- Induction of Apoptosis : The disruption of normal cellular processes triggers apoptotic pathways.
- Multimodal Mechanisms : Some derivatives exhibit additional mechanisms such as anti-angiogenic effects and modulation of metabolic pathways .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxicity of (1,2-cyclohexanediamine)hydroxy platinum derivatives against various human cancer cell lines. The effectiveness is often measured using IC50 values—concentrations that inhibit cell growth by 50%.
Table 1: IC50 Values for (1,2-Cyclohexanediamine)hydroxy Platinum Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] | HeLa | <0.5 |
| [Pt(IV)-DCF Complex] | A431 | 1.5 |
| [Pt(II)-CNCbl Complex] | LoVo | 3.0 |
| [Pt(IV)-pyrophosphato complex] | HCT116 | 2.0 |
Note: Data compiled from various studies evaluating the cytotoxic effects on different cancer cell lines .
Case Studies
Several case studies highlight the promising biological activity of (1,2-cyclohexanediamine)hydroxy platinum derivatives:
-
Study on Oxaliplatin Resistance :
A study involving oxaliplatin-resistant colon cancer cells demonstrated that certain platinum(IV) complexes derived from (1,2-cyclohexanediamine) exhibited superior efficacy compared to traditional cisplatin and oxaliplatin treatments. The complexes showed a unique ability to induce apoptosis through enhanced DNA cross-linking efficiency . -
Combination Therapy with Diclofenac :
Research indicated that conjugating diclofenac with platinum(IV) complexes significantly improved antiproliferative activity against a range of cancer cell lines. This combination therapy not only enhanced cytotoxicity but also reduced side effects typically associated with platinum-based therapies .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
